REACTION_CXSMILES
|
[C:1]([C:3]1[CH:13]=[CH:12][C:6]([C:7](OCC)=[O:8])=[CH:5][CH:4]=1)#[N:2].O.[NH2:15][NH2:16]>C(O)C>[C:1]([C:3]1[CH:13]=[CH:12][C:6]([C:7]([NH:15][NH2:16])=[O:8])=[CH:5][CH:4]=1)#[N:2] |f:1.2|
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Name
|
|
Quantity
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16.85 g
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Type
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reactant
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Smiles
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C(#N)C1=CC=C(C(=O)OCC)C=C1
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Name
|
|
Quantity
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75 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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18.2 mL
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Type
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reactant
|
Smiles
|
O.NN
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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This mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for a period of 4.5 h
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Duration
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4.5 h
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Type
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CUSTOM
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Details
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The solvent was removed under reduced pressure
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Type
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FILTRATION
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Details
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The light yellow solid was filtered off
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Type
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WASH
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Details
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washed with additional cold water (50 mL)
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Type
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CUSTOM
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Details
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The solid was then dried under high vacuum
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C(=O)NN)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.98 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |